molecular formula C23H21N5O5S B2992352 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 536716-96-8

2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2992352
CAS No.: 536716-96-8
M. Wt: 479.51
InChI Key: IBRWXOLBDOVUBC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes a 4-nitrophenyl substituent at position 3 of the pyrimidoindole ring and a sulfanyl-acetamide moiety at position 2. The acetamide side chain is further modified with an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. The 4-nitro group introduces strong electron-withdrawing effects, which may enhance intermolecular interactions or modulate solubility.

Properties

IUPAC Name

2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c29-19(24-12-16-4-3-11-33-16)13-34-23-26-20-17-5-1-2-6-18(17)25-21(20)22(30)27(23)14-7-9-15(10-8-14)28(31)32/h1-2,5-10,16,25H,3-4,11-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRWXOLBDOVUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidoindole core, followed by the introduction of the nitrophenyl group and the oxolan-2-ylmethyl acetamide moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Additionally, its industrial applications could include the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its nitrophenyl group and pyrimidoindole core may enable it to bind to enzymes or receptors, modulating their activity. The oxolan-2-ylmethyl acetamide moiety could further influence its binding affinity and specificity. Understanding these interactions at the molecular level is crucial for elucidating its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Pyrimidoindole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR) References
Target Compound: 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide 4-nitrophenyl (oxolan-2-yl)methyl C₂₄H₂₁N₅O₅S 499.52 (calculated) Inferred C=O (1660–1670 cm⁻¹), NO₂ (1520 cm⁻¹)
2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-chlorophenyl 3-methoxyphenyl C₂₅H₂₀ClN₅O₃S 526.00 C=O (1664 cm⁻¹), Cl (725 cm⁻¹)
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide 3-methoxyphenyl 4-nitrophenyl C₂₅H₂₀N₆O₅S 548.54 NO₂ (1520 cm⁻¹), OCH₃ (2830 cm⁻¹)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 4-sulfamoylphenyl C₁₆H₁₅N₅O₃S 357.38 C≡N (2214 cm⁻¹), C=O (1664 cm⁻¹)

Key Comparative Analysis

Substituent Effects on Electronic Properties :

  • The target compound’s 4-nitrophenyl group enhances electron-withdrawing character compared to 4-chlorophenyl (in ) or 3-methoxyphenyl (in ). This may increase electrophilicity at the pyrimidoindole core, influencing reactivity or binding affinity.
  • The oxolane side chain in the target compound introduces a cyclic ether, improving solubility in polar solvents relative to aryl-substituted analogs (e.g., 3-methoxyphenyl in ).

Synthetic Pathways :

  • Diazonium salt coupling (as in ) is a plausible method for introducing aromatic substituents. The nitro group in the target compound may require nitration or direct substitution during synthesis.
  • Thiol-alkylation reactions (evident in ) are likely critical for attaching the sulfanyl-acetamide moiety.

Spectroscopic Trends :

  • IR spectra for analogs show consistent C=O stretches near 1660–1664 cm⁻¹, aligning with the acetamide functionality .
  • The nitro group’s asymmetric stretching (~1520 cm⁻¹) in the target compound and distinguishes it from chloro or methoxy derivatives.

Bioactivity Implications: While bioactivity data for the target compound are absent in the evidence, analogs with sulfamoyl or cyano groups (e.g., ) exhibit antimicrobial or enzyme-inhibitory properties. The nitro group may confer unique bioactivity, such as kinase inhibition, common in nitrophenyl-containing drugs.

Crystallographic and Refinement Methods :

  • Structural analogs (e.g., ) were refined using SHELXL, a program widely employed for small-molecule crystallography . The target compound’s crystal structure would likely require similar refinement protocols.

Biological Activity

The compound 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide represents a unique structure within the realm of heterocyclic chemistry, particularly due to its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound consists of a pyrimidine core fused with an indole structure, featuring a nitrophenyl substituent and a sulfanyl group. The oxolan-2-ylmethyl acetamide moiety adds complexity and potential for diverse interactions. The following table summarizes key structural features:

FeatureDescription
Core Structure Pyrimidine-indole hybrid
Substituents 4-nitrophenyl, sulfanyl, oxolan-2-ylmethyl
Functional Groups Amide, nitro group
Molecular Formula C₁₄H₁₅N₃O₃S
Molecular Weight 301.35 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, pyrimidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or interference with DNA replication.

  • Mechanism of Action :
    • Inhibition of cell proliferation by targeting key signaling pathways.
    • Induction of apoptosis in cancer cells through the activation of caspases.
    • Modulation of gene expression related to cell cycle regulation.

Antimicrobial Activity

Compounds containing sulfanyl and nitro groups have been noted for their antimicrobial properties. The biological activity can be attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the effects of similar pyrimidine derivatives on human cervical (HeLa) and liver (HepG2) cancer cell lines.
    • Results indicated that compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Nitrophenyl Group : Enhances electron-withdrawing capacity, increasing reactivity towards biological targets.
  • Sulfanyl Linkage : May facilitate interactions with thiol-containing enzymes, potentially leading to enzyme inhibition.

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings suggest that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish comprehensive safety data.

Q & A

Q. Q1. What synthetic methodologies are recommended for the efficient preparation of 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with the pyrimidoindole core, introducing the 4-nitrophenyl group via Ullmann coupling or Buchwald-Hartwig amination under Pd catalysis. Subsequent thiolation using Lawesson’s reagent or disulfide intermediates can introduce the sulfanyl group .
  • Acetamide Coupling : React the thiolated intermediate with bromoacetyl chloride, followed by nucleophilic substitution with (oxolan-2-yl)methylamine. Purification via silica gel chromatography with gradients of MeOH in CH₂Cl₂ (0–8%) ensures purity .
  • Yield Optimization : Apply statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios). Central composite designs or factorial models reduce trial runs while maximizing yield .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include the oxolane methylene protons (δ 3.31–4.11 ppm) and pyrimidoindole NH (δ 10.10–13.30 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate. Analyze intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and pyrimidoindole NH) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can computational chemistry resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or DNA repair enzymes). Compare binding affinities across isoforms to explain selectivity discrepancies .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to assess conformational stability of the sulfanyl-acetamide moiety. Correlate flexibility with experimental IC₅₀ variability .
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate against conflicting in vitro data to identify outliers .

Q. Q4. What experimental strategies mitigate solubility limitations during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin inclusion complexes. Measure solubility via HPLC-UV at λ_max ~260 nm (nitrophenyl absorption) .

  • pH-Dependent Solubility : Titrate the compound in buffered solutions (pH 1–10). The oxolane and acetamide groups enhance solubility at neutral pH, while the nitrophenyl moiety may reduce it .

  • Table: Solubility in Common Solvents

    SolventSolubility (mg/mL)Temperature (°C)
    DMSO>5025
    Ethanol12.325
    PBS (pH 7.4)0.837

    Data derived from analogous acetamide derivatives .

Q. Q5. How should researchers design experiments to analyze contradictory data in enzyme inhibition assays?

Methodological Answer:

  • Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) with triplicate measurements. Normalize activity to positive controls (e.g., staurosporine for kinases) .
  • Error Source Analysis : Check for assay interference (e.g., compound aggregation via dynamic light scattering) or redox activity (via thiol-reactive probes like DTNB) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Methodological Best Practices

Q. Q6. What advanced purification techniques address challenges in isolating this compound from byproducts?

Methodological Answer:

  • Preparative HPLC : Use a C18 column with acetonitrile/water gradients (30–70% over 20 min). Monitor at 254 nm for nitrophenyl absorption .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove unreacted starting materials. Single-crystal growth confirms purity .

Q. Q7. How can reaction path search algorithms improve scalability for multi-step synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and identify rate-limiting steps (e.g., thiolation or amide coupling) .
  • Automated Feedback Systems : Integrate robotic platforms with real-time HPLC monitoring to adjust reaction conditions (e.g., reagent stoichiometry) dynamically .

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